(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-hydroxyquinolin-4-yl)methanone
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Overview
Description
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-hydroxyquinolin-4-yl)methanone is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
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Scientific Research Applications
Piperidine Derivatives
Piperidine derivatives serve as versatile building blocks in the synthesis of complex molecular structures, demonstrating significant potential in medicinal chemistry due to their presence in numerous bioactive compounds. For example, Malkova et al. (2016) highlighted the transformation of piperidine rings into hexahydroazocine cycles, showcasing an uncommon expansion reaction significant for developing new synthetic pathways (Malkova, A. V., et al., 2016). Similarly, Escolano et al. (2006) discussed the use of phenylglycinol-derived oxazolopiperidone lactams as intermediates for synthesizing piperidine-containing natural products, emphasizing their utility in creating diverse and structurally complex entities (Escolano, C., Amat, M., & Bosch, J., 2006).
Cyclopropyl Compounds
The reactivity and incorporation of cyclopropyl groups into larger molecular frameworks are of significant interest due to their influence on molecular stability and reactivity. Pokhodylo et al. (2010) explored the synthesis of heterocycles with cyclopropyl substituents, contributing to the development of novel compounds with potential biological activity (Pokhodylo, N., Matiichuk, V., & Obushak, N. D., 2010).
Quinoline Derivatives
Quinoline and its derivatives are crucial in pharmaceutical research due to their therapeutic properties. The synthesis and structural analysis of quinoline derivatives have led to the discovery of compounds with antimicrobial and antiproliferative activities. For instance, Prasad et al. (2018) detailed the synthesis and evaluation of a novel quinoline derivative, demonstrating its potential in antiproliferative applications (Prasad, S. B., et al., 2018).
Mechanism of Action
Target of action
The compound contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . .
Mode of action
The exact mode of action would depend on the specific targets of the compound. The 1,2,4-oxadiazole ring in the compound might interact with these targets, leading to changes in their function .
Biochemical pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with a 1,2,4-oxadiazole ring have been found to interact with various biochemical pathways depending on their specific targets .
Properties
IUPAC Name |
4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-18-11-16(15-5-1-2-6-17(15)22-18)21(27)25-9-3-4-13(12-25)10-19-23-20(24-28-19)14-7-8-14/h1-2,5-6,11,13-14H,3-4,7-10,12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLBKTXJLZBHGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)NC3=CC=CC=C32)CC4=NC(=NO4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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